N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide
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Overview
Description
N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide is a compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide typically involves the reaction of 1H-1,3-benzodiazole with propylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Synthesis of 1H-1,3-benzodiazole
Step 2: Formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]acetamide
- N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]butyramide
Uniqueness
N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C13H15N3O/c1-2-13(17)14-9-5-8-12-15-10-6-3-4-7-11(10)16-12/h2-4,6-7H,1,5,8-9H2,(H,14,17)(H,15,16) |
InChI Key |
AZZNUMLQDSAWOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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